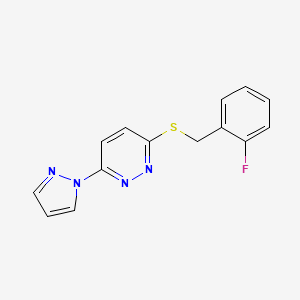
3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyridazine and benzene rings) could contribute to the compound’s stability. The electronegative fluorine atom could create a polar region in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the pyridazine ring might undergo reactions typical of aromatic compounds. The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could affect its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique
Anticancer Activity
3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine and its derivatives have shown promising results in anticancer research. For instance, compounds synthesized from 6-Fluorobenzo[b]pyran, closely related to the compound of interest, have demonstrated significant anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Apoptosis-Promoting Effects
Derivatives of pyrazole with benzo[d]thiazoles containing the compound have been synthesized and evaluated for their cytotoxicity and apoptotic activity. These derivatives, specifically compound 8l, have shown potent anti-proliferative activity against various cancer cell lines and induced apoptosis in a concentration-dependent manner (Liu et al., 2019).
Catalytic and Coordination Chemistry
The compound's framework is versatile for forming homo- and heterometallic gold(I) carbene complexes. These complexes have been characterized and studied for their potential applications in catalysis (Wimberg et al., 2012).
Synthesis of Novel Compounds with Biological Activities
The pyridazine component of the compound has been utilized in synthesizing new imidazolyl acetic acid derivatives. These compounds have shown significant anti-inflammatory and analgesic activities, indicating the potential of the pyridazine moiety in creating bioactive molecules (Khalifa & Abdelbaky, 2008).
Enzyme Inhibition and Anticholinergic Potentials
Pyrazole[3,4-d]pyridazine derivatives, which include the structural motif of the compound , have been studied for their inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors have potential anticholinergic activities, which are significant in medicinal chemistry (Taslimi et al., 2019).
Corrosion Inhibition
Pyridazine derivatives, including structures similar to the compound of interest, have been tested for their effectiveness in protecting mild steel surfaces from corrosion in acidic environments. This suggests potential applications in materials science and engineering (Olasunkanmi et al., 2018).
Antioxidant Activities
Research on combining pyridazine with other heterocycles, such as indole, has led to the development of compounds with significant antioxidant activities. These studies indicate the potential of pyridazine derivatives in creating efficient antioxidants (Aziz et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCXEPFFXIWPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

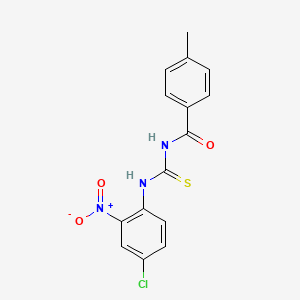
![2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2419156.png)
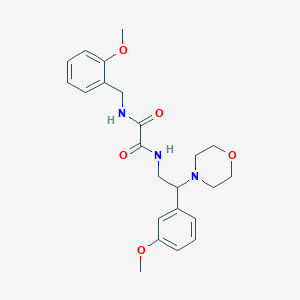
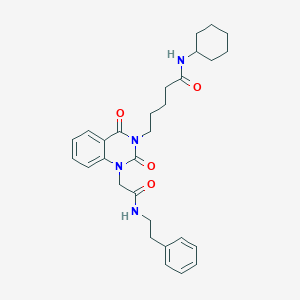

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)

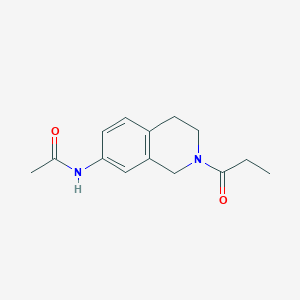
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2419172.png)
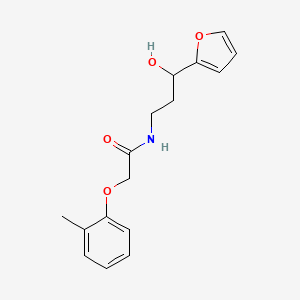
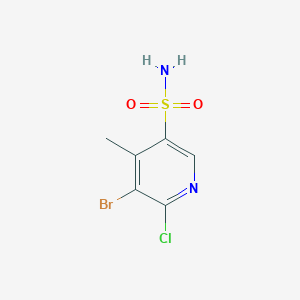
![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)